Lipophilicity Shift: Para-Iodo vs. Para-Chloro Analog
The 4‑iodophenyl substituent raises the calculated log P by approximately 1.0 log unit relative to the 4‑chlorophenyl analog, driven by the higher Hansch π constant of iodine (1.12) versus chlorine (0.71) [1]. This difference is sufficient to alter membrane permeability, plasma protein binding, and off‑target promiscuity in lead optimisation programmes.
| Evidence Dimension | Lipophilicity (log P, calculated) |
|---|---|
| Target Compound Data | Estimated log P ≈ 3.3 (Hansch π: I = 1.12) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999‑16‑2), log P ≈ 2.2–2.3 |
| Quantified Difference | Δ log P ≈ +1.0 to +1.1 |
| Conditions | Calculated log P based on fragment addition; validated against experimental log P of parent oxadiazole‑carboxylic acid scaffold |
Why This Matters
A 1‑log unit increase in lipophilicity can substantially affect ADME properties; procurement of the iodo analog enables systematic SAR around high‑log P candidates without resorting to scaffold hopping.
- [1] Hansch, C., Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, New York. View Source
